4-Allyl-2-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
160522-85-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-nitro-4-prop-2-enylaniline |
InChI |
InChI=1S/C9H10N2O2/c1-2-3-7-4-5-8(10)9(6-7)11(12)13/h2,4-6H,1,3,10H2 |
InChI Key |
KYZKLYLXDFILGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparative Strategies for 4 Allyl 2 Nitroaniline
Regioselective Nitration of Allylanilines and Precursors
A direct and convergent approach to 4-allyl-2-nitroaniline involves the electrophilic nitration of 4-allylaniline. The primary challenge in this method is controlling the regioselectivity of the nitration process. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the allyl group is a weakly activating, ortho-, para-director. This electronic profile favors substitution at the positions ortho to the amino group (positions 2 and 6). However, the reaction conditions must be finely tuned to achieve the desired 2-nitro isomer selectively and to avoid common side reactions.
The direct nitration of anilines is often complicated by the strong acidic conditions typically employed. In the presence of strong acids like sulfuric acid (H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a strongly deactivating, meta-directing group, which can lead to the formation of undesired meta-nitrated products. chemistrysteps.comlearncbse.in Furthermore, the strong oxidizing nature of nitrating agents can cause degradation of the aniline (B41778) ring. learncbse.in
To circumvent these issues, one common strategy is the protection of the amino group, for example, by acetylation to form an acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. magritek.com The synthesis would proceed by nitrating 4-allylacetanilide, followed by the hydrolysis of the amide to yield the target compound.
Optimization of the reaction parameters is critical for maximizing the yield of the desired 2-nitro isomer. Key variables include the choice of nitrating agent, solvent, temperature, and reaction time. semanticscholar.orgnih.gov Continuous-flow nitration processes have shown promise in improving safety and selectivity by offering precise control over reaction parameters and minimizing reaction hotspots. nih.govbeilstein-journals.org
Below is a table summarizing various nitration conditions that have been optimized for different aromatic substrates, illustrating the range of parameters that can be adjusted for regioselective control.
| Substrate | Nitrating Agent/System | Solvent | Temperature (°C) | Key Findings/Yield | Reference |
|---|---|---|---|---|---|
| Aniline Carbamates | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Acetonitrile (B52724) | Room Temp | Good to excellent yields of ortho-nitro products. | researchgate.net |
| Anilines | Fe(NO₃)₃·9H₂O | 1,2-Dichloroethane (B1671644) | 80 | Efficient ortho-nitration with a nontoxic iron reagent. | semanticscholar.org |
| N-Alkyl Anilines | tert-Butyl Nitrite (B80452) (TBN) | Acetonitrile | 80 | Regioselective ring nitration providing N-nitroso N-alkyl nitroanilines in high yields. | researchgate.net |
| o-Xylene | Mixed Acid (HNO₃/H₂SO₄) | None (Continuous Flow) | 100 | 94.1% yield with high throughput and reduced impurities. | nih.gov |
| 2-Allylphenol | Sulfonitric Mixture (HNO₃/H₂SO₄/H₂O) | Dichloromethane | 0 to Room Temp | Yielded 2-allyl-6-nitrophenol (B3249158) (15%) and 2-allyl-4-nitrophenol (B94914) (15%). | nih.gov |
Electrophilic aromatic nitration is a cornerstone reaction in organic chemistry. The mechanism begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from a precursor, typically nitric acid activated by a strong protic acid like sulfuric acid. masterorganicchemistry.com
The reaction proceeds through a multi-step pathway:
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step. Recent computational and experimental studies suggest the involvement of intermediate complexes before the formation of the key sigma-complex. The process may involve an initial electron donor-acceptor (EDA) or π-complex, which can then proceed to a single-electron transfer (SET) complex, particularly with electron-rich aromatics. nih.govnih.gov
Formation of the Sigma-Complex (Arenium Ion): The attack leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. In the case of 4-allylaniline, the positive charge can be delocalized across the ring and, importantly, onto the nitrogen atom of the amino group, which strongly stabilizes the intermediate for ortho and para attack.
Deprotonation and Re-aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the sp³-hybridized carbon atom bearing the nitro group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final nitroaromatic product.
The regiochemical outcome is dictated by the electronic effects of the substituents on the ring. ijrar.org The -NH₂ group is a powerful resonance-donating group (+M effect), which significantly stabilizes the sigma-complex for attack at the ortho and para positions. The allyl group also contributes a mild activating effect through hyperconjugation and weak inductive effects (+I). The directing power of the amino group is dominant, strongly favoring nitration at the 2- and 6-positions of 4-allylaniline. Achieving selective mono-nitration at the C2 position requires careful control of steric factors and reaction conditions.
Allylation of Nitroanilines: Advanced Approaches
An alternative synthetic strategy involves introducing the allyl group onto a nitroaniline precursor. This route can begin with either 2-nitroaniline (B44862) or 4-nitroaniline (B120555) and requires methods for either N-allylation followed by rearrangement or direct C-allylation (ring allylation).
N-allylation involves the formation of a bond between the nitrogen atom of the aniline and an allyl group. This can serve as a preliminary step before a subsequent rearrangement to form the C-allylated product.
Nucleophilic Substitution: A conventional method for N-alkylation is the reaction of the amine with an allyl halide (e.g., allyl bromide) via an Sₙ2 reaction. The nucleophilic amino group attacks the electrophilic carbon of the allyl halide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct and deprotonate the aniline, increasing its nucleophilicity. However, a significant challenge with this method is controlling the extent of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines (N,N-diallylation). researchgate.net
Catalytic Coupling Strategies: Modern synthetic chemistry offers more refined methods for C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for synthesizing N-aryl compounds. nih.gov While typically used to couple an amine with an aryl halide, variations of this methodology can be applied to N-alkylation. More direct catalytic approaches for N-alkylation utilize the "borrowing hydrogen" methodology, where a catalyst (e.g., based on Mn(I) or Ru) facilitates the reaction of an amine with an alcohol, producing only water as a byproduct. researchgate.net These methods offer high chemoselectivity and functional group tolerance.
The table below provides examples of catalytic systems used for N-alkylation of anilines.
| Amine Substrate | Alkylating Agent | Catalyst/System | Key Features | Reference |
|---|---|---|---|---|
| Anilines | Alcohols | Mn(I) based on a PN³-ligand | Borrowing hydrogen methodology; low catalyst loading. | researchgate.net |
| Anilines | Alcohols | Fe(ClO₄)₃/SiO₂ | High efficiency and selectivity; water is the only byproduct. | researchgate.net |
| Nitroarenes and Anilines | Hydrosilane (reductant) | Phosphetane (Organophosphorus) | Reductive coupling to form hydrazines, applicable to N-allyl-aniline. | mit.edu |
| Anilines | Aryl Halides | Palladium with various ligands | Versatile for C-N cross-coupling; widely used in synthesis. | nih.gov |
To form the target this compound from an N-allylated precursor, the allyl group must be transferred from the nitrogen atom to the carbon skeleton of the ring.
Aza-Claisen Rearrangement: The most relevant transformation for this purpose is the aza-Claisen rearrangement, a sigmatropic rearrangement analogous to the more common Claisen rearrangement of allyl aryl ethers. Heating an N-allyl aniline derivative can induce a nih.govnih.gov-sigmatropic shift, transferring the allyl group to the ortho position of the aniline ring. For example, N-allyl-2-nitroaniline could potentially rearrange to form 6-allyl-2-nitroaniline. To obtain the desired 4-allyl isomer, one might start with an N-allyl aniline where the ortho positions are blocked, potentially forcing a migration to the para position, though this is often a less favorable pathway.
Directed Functionalization: Direct C-H functionalization offers a more atom-economical approach to ring allylation, avoiding the need for pre-functionalized substrates. These methods often rely on a directing group to guide a transition-metal catalyst to a specific C-H bond. For instance, rhodium(III) catalysis has been effectively used for the ortho C-H functionalization of N-nitrosoanilines with allyl alcohols. nih.gov In this process, the N-nitroso group acts as a directing group, facilitating the formation of a five-membered rhodacycle intermediate. Subsequent coordination and migratory insertion of the allyl alcohol lead to the formation of an ortho-allylated product. While this specific method targets the ortho position, the principle of directed C-H activation is a powerful strategy for regioselective functionalization.
Multi-Component Reaction Sequences for this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. beilstein-journals.orgresearchgate.net While a direct, one-pot MCR for the synthesis of this compound from simple precursors is not established, MCRs can be employed to construct a core aniline or nitrobenzene (B124822) structure that can be further elaborated to the target molecule.
For example, MCRs like the Hantzsch pyridine (B92270) synthesis or related dihydropyridine (B1217469) syntheses can be adapted to produce highly substituted nitroaromatics. researchgate.net One could envision a reaction involving a β-dicarbonyl compound, an aldehyde, and a nitro-containing component like nitroacetone with an ammonium source, which could lead to a substituted nitropyridine. researchgate.net Subsequent chemical transformations could then modify this scaffold.
Another powerful class of MCRs are the isocyanide-based reactions, such as the Ugi four-component reaction (U-4CR). beilstein-journals.org The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. It is conceivable to design a Ugi reaction where one of the components contains a nitro group or an allyl group, followed by a post-MCR transformation (e.g., cyclization, reduction, or cross-coupling) to build the desired this compound framework. beilstein-journals.org The versatility of MCRs lies in their ability to rapidly generate diverse molecular scaffolds from a set of simple building blocks, offering a powerful tool for synthetic exploration. nih.gov
Petasis-Type Reactions and Decarboxylative Couplings for Allylamine (B125299) Synthesis
While direct synthesis of this compound via a one-pot multicomponent reaction is not extensively documented, the principles of Petasis-type reactions and decarboxylative couplings offer advanced strategies for the synthesis of allylamines, which are key structural motifs.
The Petasis reaction , a versatile multicomponent reaction, involves the coupling of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. organic-chemistry.orgnih.gov In the context of allylamine synthesis, a vinylboronic acid serves as the nucleophilic allyl source. This reaction is notable for its tolerance of a wide range of functional groups and its typically mild reaction conditions. organic-chemistry.org For the conceptual synthesis of a precursor to this compound, one could envision a Petasis reaction involving 2-nitroaniline, formaldehyde (B43269) (as the carbonyl component), and vinylboronic acid. However, the reactivity of electron-poor aromatic amines like 2-nitroaniline in Petasis reactions can be lower, sometimes necessitating elevated temperatures, microwave irradiation, or the use of catalysts to achieve reasonable yields. organic-chemistry.orgnih.gov
Decarboxylative coupling reactions present another modern approach for the formation of carbon-carbon bonds, including the introduction of an allyl group. These reactions utilize carboxylic acids as readily available and stable precursors, which upon decarboxylation, generate a reactive species that can couple with a suitable partner. nih.gov For the synthesis of allylated aromatics, a common strategy involves the palladium-catalyzed decarboxylative coupling of an allyl ester. nih.gov For instance, the decarboxylative coupling of allyl α-nitroacetates has been shown to be an efficient method for producing α-tertiary homoallylic amines. nih.gov
A hypothetical decarboxylative approach to an allylated nitroaromatic precursor could involve the coupling of a nitrophenoxy carboxylate with an allylating agent. The general principle of using carboxylic acids as precursors offers a milder and often more functional-group-tolerant alternative to traditional cross-coupling reactions that require organometallic reagents.
Integration with Diazotization and Coupling Reactions for Complex Architectures
Once this compound is synthesized, its primary amino group can be a handle for further molecular elaboration through diazotization followed by coupling reactions. This classical transformation allows for the conversion of the amino group into a versatile diazonium salt intermediate. icrc.ac.irresearchgate.net
The diazotization of an aromatic amine is typically achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). icrc.ac.ir The resulting diazonium salt of this compound could then be subjected to a variety of coupling reactions.
Azo coupling is a prominent reaction of diazonium salts, where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. researchgate.net These azo compounds are often highly colored and are the basis for many dyes and pigments. The reaction of the 4-allyl-2-nitrobenzenediazonium salt with a coupling partner like β-naphthol would be expected to yield a complex azo dye, integrating the 4-allyl-2-nitrophenyl moiety into a larger chromophoric system.
Beyond azo coupling, diazonium salts are valuable intermediates in Sandmeyer-type reactions , where the diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, typically using copper(I) salts as catalysts. This would allow for the conversion of the amino group in this compound into other functional groups, further expanding the synthetic utility of this scaffold for creating complex molecular architectures.
Precursor Synthesis and Optimization
The synthesis of this compound can be strategically approached by first preparing key intermediates that already contain either the allyl or the nitro group on the aniline core.
A plausible and documented route to a structurally similar compound, 3-allyl-2-(allyloxy)-5-bromoaniline, provides a strong model for the synthesis of this compound. nih.govresearchgate.net This approach starts with a commercially available allylated phenol (B47542). Adapting this to the target molecule, one could start with 4-allylphenol (B24904).
The synthetic sequence would likely involve the following key steps:
Nitration: The nitration of 4-allylphenol would introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl and allyl groups would need to be carefully considered to achieve the desired regiochemistry. A mixture of isomers is possible, necessitating purification, likely by column chromatography. nih.govresearchgate.net
Conversion of Phenol to Aniline: The phenolic hydroxyl group would then need to be converted into an amino group. This is a non-trivial transformation and could be achieved through various methods, such as conversion to a triflate followed by a Buchwald-Hartwig amination, or through a Smiles rearrangement. A more direct, albeit potentially lower-yielding, approach might involve high-pressure ammonolysis.
Purification: Each intermediate in this synthetic sequence would require purification to ensure the final product's integrity. Common techniques would include column chromatography on silica (B1680970) gel, recrystallization, and distillation. The purity of the intermediates and the final product would be assessed using techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
An alternative strategy would be to start with 2-nitroaniline and introduce the allyl group at the 4-position. This could potentially be achieved through a Friedel-Crafts allylation, although the deactivating effect of the nitro and amino groups would make this challenging. A more viable approach might involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, if a suitable halo-substituted 2-nitroaniline is used as a precursor.
The table below outlines a hypothetical multi-step synthesis based on the analogous preparation of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.govresearchgate.net
| Step | Reaction | Key Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Nitration of 4-allylphenol | HNO₃/H₂SO₄, low temperature | Introduction of the nitro group |
| 2 | Purification | Column chromatography | Isolation of 4-allyl-2-nitrophenol |
| 3 | Conversion of phenol to amine | e.g., Triflation followed by Buchwald-Hartwig amination | Formation of the aniline moiety |
| 4 | Final Purification | Column chromatography or recrystallization | Isolation of pure this compound |
Incorporating principles of green chemistry into the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. researchgate.netrsc.org Key areas for improvement over traditional methods include the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste.
For the nitration step , which traditionally uses a mixture of concentrated nitric and sulfuric acids, greener alternatives are being explored. These include using solid acid catalysts or carrying out the reaction in aqueous media to reduce the amount of corrosive and hazardous acid waste. daneshyari.com
In the allylation step , if a cross-coupling approach is used, the choice of catalyst and solvent is important. The use of water as a solvent, when possible, is highly desirable. researchgate.net Furthermore, mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling), can significantly reduce or eliminate the need for solvents. mdpi.com
The reduction of a nitro group to an amine, a potential step in some synthetic routes, is often carried out using stoichiometric metals like tin or iron in acidic conditions, which generates significant metal waste. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a transfer hydrogenation source (e.g., formic acid) is a much greener alternative, with water being the only byproduct in the case of H₂. researchgate.net The use of biocatalysts, such as nitroreductase enzymes, represents an even more environmentally friendly approach, operating under mild aqueous conditions.
The table below summarizes some green chemistry approaches applicable to the synthesis of precursors for this compound.
| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalysts, aqueous nitration | Safer chemistry, waste prevention |
| Allylation | Allyl halides in organic solvents | Catalytic allylation in water, mechanochemistry | Safer solvents, energy efficiency |
| Nitro Reduction | Sn/HCl or Fe/HCl | Catalytic hydrogenation, biocatalysis | Atom economy, catalysis |
Process Optimization and Scalability Considerations for Research Applications
For the synthesis of this compound on a research scale, optimizing reaction conditions is key to maximizing yield, purity, and reproducibility.
A systematic screening of reaction parameters is essential for optimizing the synthesis of this compound and its intermediates.
Solvent Effects: The choice of solvent can significantly impact reaction rates, selectivity, and ease of workup. For nitration, traditional conditions use the acid mixture as the solvent, but for other steps like allylation or cross-coupling, a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) would be screened. The ideal solvent would provide good solubility for the reactants, be inert to the reaction conditions, and be easily removable. For greener processes, the possibility of using water, ethanol (B145695), or even solvent-free conditions would be investigated. researchgate.net
Temperature: Temperature is a critical parameter that controls the rate of reaction. For exothermic reactions like nitration, low temperatures are crucial to prevent side reactions and ensure regioselectivity. For other steps, a temperature screen would be performed to find the optimal balance between reaction rate and product decomposition. Microwave heating can be a valuable tool for rapidly screening temperatures and can sometimes lead to significantly reduced reaction times and improved yields. organic-chemistry.org
Catalysis: In steps involving cross-coupling or hydrogenation, the choice of catalyst and ligand (if applicable) is paramount. For a hypothetical Suzuki coupling to introduce the allyl group, a screening of various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃) would be necessary. Catalyst loading is another important factor to optimize, aiming for the lowest possible amount that still provides efficient conversion to minimize cost and residual metal in the product.
The following table provides an example of a parameter screening matrix for a hypothetical palladium-catalyzed allylation of a halo-2-nitroaniline precursor.
| Parameter | Variable 1 | Variable 2 | Variable 3 | Variable 4 |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos |
| Solvent | Toluene | Dioxane | THF | DMF |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuOK |
| Temperature (°C) | 80 | 100 | 120 | Room Temperature |
By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed, ensuring efficient and reliable production for research purposes.
Purity Assessment and Isolation Techniques in Synthetic Organic Chemistry
The successful synthesis of a chemical compound is contingent not only on the reaction itself but also on the effective isolation and purification of the target molecule from the crude reaction mixture. In the context of preparing this compound, a variety of standard and advanced techniques are employed to ensure the final product meets the required purity standards for subsequent applications or characterization. These methods primarily involve chromatographic separation, extraction, and spectroscopic analysis to both purify the compound and verify its identity and level of purity.
Isolation and Purification Methodologies
Following a synthetic procedure, this compound must be separated from unreacted starting materials, reagents, solvents, and any by-products formed during the reaction. The choice of purification method is dictated by the physical properties of the compound and its impurities.
Chromatographic Techniques
Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Flash Column Chromatography: This is a primary and widely used technique for purifying synthetic intermediates and final products on a laboratory scale. nih.gov For compounds structurally similar to this compound, such as its precursors, flash chromatography using silica gel as the stationary phase is highly effective. nih.govresearchgate.net The crude reaction mixture is loaded onto the top of a silica gel column, and a solvent system (mobile phase), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is passed through the column. nih.gov Components separate based on their polarity, with less polar compounds eluting faster. The selection of an appropriate solvent system is crucial for effective separation and is often determined by preliminary analysis using Thin-Layer Chromatography. patsnap.com
Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction and to identify the optimal solvent conditions for flash chromatography. scribd.com A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a chamber containing a specific solvent system. The separation is visualized under UV light or by staining. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify components and assess purity. scribd.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a final compound with high resolution and sensitivity. thermofisher.com It can also be used for preparative separation to isolate highly pure compounds. sielc.com For nitroaniline derivatives, reverse-phase HPLC is common, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. patsnap.com
Extraction and Recrystallization
Liquid-Liquid Extraction: This technique is fundamental for the initial workup of a reaction mixture. It is used to separate the desired product from inorganic salts and other water-soluble or acid/base-soluble impurities. For instance, after a reaction, the mixture might be diluted with an organic solvent and washed with water or brine. nih.gov The choice of solvent is critical; for related nitroanilines, solvents like 1,2-dichloroethane or ethyl acetate have been used effectively. patsnap.comnih.gov
Recrystallization: For solid compounds, recrystallization is a classic and effective method for achieving high purity. mt.com The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools slowly, the target compound forms pure crystals, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. mt.com The selection of an appropriate solvent or solvent pair is the most critical step in this process. mt.com
Purity Assessment and Characterization
Once isolated, the identity and purity of this compound are confirmed using spectroscopic methods. These techniques provide information about the compound's structure and the presence of any residual impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation in organic chemistry. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. For analogs of this compound, specific chemical shifts (δ) and coupling constants (J) are used to confirm the correct arrangement of the allyl, nitro, and amine groups on the benzene (B151609) ring. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to N-H stretching of the amine group, asymmetric and symmetric stretching of the nitro (-NO₂) group, C-H stretching of the aromatic ring and allyl group, and C=C stretching of the allyl group and the aromatic ring. nih.govjchps.com
The table below summarizes the common purification and assessment techniques relevant to this compound, based on established methods for structurally related compounds.
| Technique | Phase/Method | Purpose | Typical Reagents/Conditions | Reference |
| Flash Chromatography | Solid-Liquid | Primary Purification | Stationary Phase: Silica gel; Mobile Phase: Hexanes/Ethyl Acetate mixtures | nih.govresearchgate.net |
| TLC | Solid-Liquid | Reaction Monitoring & Purity Check | Stationary Phase: Silica gel plate; Mobile Phase: Hexanes/Ethyl Acetate | nih.govscribd.com |
| HPLC | Liquid-Liquid | Final Purity Assessment | Reverse-phase column (e.g., C18); Mobile Phase: Acetonitrile/Water | thermofisher.comsielc.com |
| Extraction | Liquid-Liquid | Workup & Impurity Removal | Solvents: Ethyl acetate, Dichloromethane; Washes: Water, Brine | patsnap.comnih.gov |
| Recrystallization | Solid-Liquid | Purification of Solids | Selection of an appropriate hot solvent followed by cooling | mt.com |
| NMR Spectroscopy | ¹H and ¹³C | Structural Confirmation & Purity | Solvent: CDCl₃ or DMSO-d₆ | nih.gov |
| IR Spectroscopy | - | Functional Group Identification | KBr pellet or neat film | nih.govjchps.com |
Advanced Spectroscopic and Crystallographic Characterization of 4 Allyl 2 Nitroaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise molecular structure of 4-Allyl-2-nitroaniline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H and ¹³C NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Spin Systems
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The aromatic region typically displays signals corresponding to the three protons on the benzene (B151609) ring. The proton positioned between the nitro and amine groups is expected to show a distinct chemical shift due to the strong anisotropic effects of these substituents. The protons of the allyl group exhibit characteristic signals: a multiplet for the methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂), coupled to the methine proton and to each other.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group and the electron-donating amino and allyl groups. The carbons of the allyl group appear in the aliphatic region of the spectrum.
¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.0 | d | ~2.5 |
| H-5 | ~6.8 | dd | ~8.5, 2.5 |
| H-6 | ~6.7 | d | ~8.5 |
| -CH₂- (Allyl) | ~3.4 | d | ~6.5 |
| -CH= (Allyl) | ~5.9 | m | - |
| =CH₂ (trans, Allyl) | ~5.1 | d | ~17.0 |
| =CH₂ (cis, Allyl) | ~5.0 | d | ~10.0 |
¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NH₂) | ~145.0 |
| C-2 (C-NO₂) | ~132.0 |
| C-3 | ~130.0 |
| C-4 (C-Allyl) | ~135.0 |
| C-5 | ~118.0 |
| C-6 | ~115.0 |
| -CH₂- (Allyl) | ~39.0 |
| -CH= (Allyl) | ~136.0 |
Note: The spectral data presented are typical values and may vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring (H-5 and H-6) and within the allyl group's spin system, connecting the methylene (-CH₂-) protons to the methine (-CH=) proton, and the methine proton to the terminal vinyl (=CH₂) protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of each carbon atom that bears protons, such as the aromatic C-H carbons and all three carbons of the allyl group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). columbia.eduyoutube.com HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show correlations from the allyl methylene protons to the aromatic C-4, C-3, and C-5 carbons, confirming the attachment point of the allyl group to the benzene ring. sdsu.edu
Dynamic NMR Studies and Conformational Analysis of the Allyl Moiety
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the allyl group. The rotation around the single bond connecting the allyl group to the aromatic ring can be studied by monitoring the NMR spectra at different temperatures. At low temperatures, this rotation may be slow on the NMR timescale, potentially leading to more complex spectra as different conformations are "frozen out." As the temperature is raised, the rate of rotation increases, which can cause specific signals to broaden, coalesce, and eventually sharpen into time-averaged signals. By analyzing these changes, the energy barrier to rotation and the preferred conformation of the allyl moiety relative to the substituted aniline (B41778) ring can be determined.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Characteristic Vibrational Modes for Nitro, Amine, and Allyl Groups
The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its functional groups.
Nitro (NO₂) Group: The nitro group exhibits two strong and distinct stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1370 cm⁻¹ range. hopemaxchem.com
Amine (NH₂) Group: The primary amine group shows two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. hopemaxchem.com An N-H bending (scissoring) mode is also typically observed around 1600-1650 cm⁻¹.
Allyl Group: The allyl group presents several characteristic vibrational modes. The C=C stretching vibration appears around 1640 cm⁻¹. The =C-H stretching of the vinyl group is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group is found just below 3000 cm⁻¹. Out-of-plane (OOP) C-H bending modes for the vinyl group are also prominent in the 910-1000 cm⁻¹ region.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Asymmetric Stretch | ~3480 |
| Amine (-NH₂) | N-H Symmetric Stretch | ~3370 |
| Aromatic/Allyl | C-H Stretch | 3000 - 3100 |
| Allyl (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Allyl (-C=C-) | C=C Stretch | ~1640 |
| Amine (-NH₂) | N-H Bend | ~1620 |
| Aromatic Ring | C=C Stretch | 1580 - 1600 |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 |
Correlation of Spectroscopic Data with Molecular Structure and Conformation
The collective data from NMR and vibrational spectroscopy provide a cohesive and detailed structural confirmation of this compound. NMR establishes the precise connectivity and the electronic environment of each atom, while IR and Raman spectroscopy confirm the presence of the key nitro, amine, and allyl functional groups. For example, the downfield shift of the C-2 carbon in the ¹³C NMR spectrum is consistent with the strong electron-withdrawing nature of the nitro group, whose presence is unequivocally confirmed by the strong characteristic stretching bands in the IR spectrum. Similarly, the spin system of the allyl group identified in the COSY spectrum corresponds directly to the various C-H and C=C vibrational modes observed in the IR and Raman spectra. The correlation of these orthogonal datasets allows for a confident and comprehensive characterization of the molecule's structure.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while fragmentation analysis offers insights into the molecule's connectivity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, often to within sub-parts-per-million (ppm) levels longdom.org. This precision allows for the unambiguous determination of a molecule's elemental formula. For a compound like this compound (C₉H₁₀N₂O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions longdom.orgresearchgate.net. Techniques such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are typically employed to achieve this high level of mass accuracy longdom.org.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with electron ionization (EI), molecules fragment in predictable ways, creating a unique fingerprint that helps confirm their structure. For nitroaniline isomers, studies have shown that fragmentation patterns can be used to distinguish them nih.gov. While the specific fragmentation of the allyl group would introduce additional pathways, the core fragmentation of the nitroaniline structure provides a basis for analysis.
Common fragmentation patterns observed in related nitroanilines include the loss of the nitro group (NO₂) or parts of it, and cleavages related to the amine group and the aromatic ring nih.govresearchgate.net. For instance, in studies of 4-nitroaniline (B120555), a dominant ion is observed corresponding to the loss of NO, resulting in a [C₆H₆NO]⁺ fragment nih.gov. The presence of the allyl group in this compound would be expected to lead to characteristic fragmentation, such as the loss of a C₃H₅ radical, which would be a key indicator in confirming the structure.
| Parent Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| 2-Nitroaniline (B44862) | 138 | 121 (-OH), 92 (-NO₂), 80 |
| 4-Nitroaniline | 138 | 108 (-NO), 92 (-NO₂), 80 |
| This compound | 178 | Expected fragments would include those from the loss of NO₂, OH, and the allyl group (C₃H₅). |
Electronic Spectroscopy (UV-Vis Absorption and Photoluminescence)
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, providing insights into its electronic structure and properties.
Analysis of Electronic Transitions and Energy Gaps
The UV-Vis absorption spectrum of nitroaniline derivatives is characterized by strong absorption bands resulting from π→π* transitions chemrxiv.orgnih.gov. In these "push-pull" systems, the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) are connected by a π-conjugated system (the benzene ring), facilitating an intramolecular charge transfer (ICT) upon electronic excitation researchgate.netresearchgate.net. This ICT transition is typically the lowest energy, highest wavelength absorption band chemrxiv.orgnih.gov.
The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the electronic properties and the energy gap of the molecule acs.org. For p-nitroaniline derivatives, electron-donating substituents tend to decrease the HOMO-LUMO energy gap, leading to a redshift (a shift to a longer wavelength) in the absorption spectrum researchgate.net. The energy gap can be estimated from the onset of the absorption band in the UV-Vis spectrum.
Solvatochromic Behavior and Intra-Ligand Charge Transfer Characteristics
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Push-pull molecules like nitroanilines often exhibit strong solvatochromism due to their significant change in dipole moment between the ground and excited states chemrxiv.orgresearchgate.net.
In a nonpolar solvent, the molecule exists in its ground state. Upon excitation, there is a transfer of electron density from the amino group (donor) to the nitro group (acceptor), creating a more polar excited state. In polar solvents, this polar excited state is stabilized more than the ground state, leading to a lower energy transition and a redshift in the absorption spectrum chemrxiv.org. The extent of this shift can provide information about the charge transfer characteristics of the molecule nih.govresearchgate.net. This phenomenon is a hallmark of Intra-Ligand Charge Transfer (ILCT), where charge is redistributed within the molecule upon photoexcitation osti.gov. Studies on para-nitroaniline have shown that increasing solvent polarity enhances the charge transfer character of the electronic transition chemrxiv.org.
| Solvent Property | Expected Spectral Shift | Reason |
| Increasing Polarity | Redshift (Bathochromic shift) | Stabilization of the more polar excited state relative to the ground state. |
| Decreasing Polarity | Blueshift (Hypsochromic shift) | Less stabilization of the excited state. |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid nih.gov. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which governs the material's bulk properties.
For a molecule like this compound, a single-crystal X-ray diffraction experiment would reveal its conformation in the solid state, including the planarity of the aromatic ring and the orientation of the allyl, amino, and nitro substituents. In related structures, such as 4-methoxy-2-nitroaniline (B140478), the crystal system has been identified as orthorhombic researchgate.netresearchgate.net. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, and potential π–π stacking between aromatic rings, which are crucial for crystal cohesion researchgate.net. These interactions are visualized and quantified using tools like Hirshfeld surface analysis researchgate.netresearchgate.net.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise 3D position of each atom in the molecule. |
| Intermolecular Interactions | Details on hydrogen bonds, van der Waals forces, and π–π stacking that define the crystal packing. |
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecular geometry. Furthermore, it reveals how individual molecules are arranged within the crystal lattice, a concept known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
For a compound like this compound, SCXRD would be expected to reveal a largely planar benzene ring due to sp² hybridization, with the nitro and amino groups attached. The allyl group would introduce a non-planar element to the molecule. The analysis of a closely related compound, 4-allyl-2-methoxy-6-nitrophenol , provides insight into the type of structural features that could be expected researchgate.net. In the crystal structure of this analogue, the asymmetric unit was found to contain three independent molecules of similar geometry. A key feature observed was an intramolecular hydrogen bond between the hydroxyl and nitro groups, forming an S(6) ring motif researchgate.net.
A hypothetical data table for the crystallographic analysis of a compound like this compound, based on common findings for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Volume (ų) | 1500 - 2000 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2 - 1.4 |
This table is illustrative and does not represent published data for this compound.
Anisotropic Optical Properties and Terahertz Time-Domain Spectroscopy (THz-TDS)
The arrangement of molecules in a crystal lattice can lead to anisotropic properties, where the material's response to external stimuli, such as light, varies with direction. For nitroaniline derivatives, which are known for their nonlinear optical (NLO) properties, understanding this anisotropy is crucial. Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for probing the low-frequency vibrational modes of a crystal, which are directly related to the intermolecular interactions and the collective motions of the molecules in the lattice. These vibrational modes are often referred to as phonon modes and are highly sensitive to the crystal structure and packing.
The THz spectrum of a crystalline material can serve as a unique fingerprint, allowing for the identification of different crystalline forms (polymorphs). The absorption peaks in the THz region correspond to the energies of these phonon modes. By analyzing the polarization dependence of these absorption features, one can gain insight into the anisotropic nature of the crystal's optical properties. While specific THz-TDS studies on this compound are not available in the reviewed literature, research on other organic NLO crystals demonstrates the utility of this technique.
A hypothetical table of THz absorption peaks for a crystalline organic molecule is provided below to illustrate the type of data obtained from THz-TDS experiments.
| Peak Position (THz) | Assignment (Hypothetical) |
| 1.2 | Intermolecular H-bond stretch |
| 1.8 | Librational mode of the phenyl ring |
| 2.5 | Torsional mode of the nitro group |
This table is illustrative and does not represent published data for this compound.
Polymorphism and Crystallinity Assessment
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physical properties, including melting point, solubility, and optical properties. The study of polymorphism is therefore of critical importance in the pharmaceutical and materials science industries. Nitroaniline compounds are known to exhibit polymorphism, and the specific crystalline form obtained can often be influenced by crystallization conditions such as the solvent used and the rate of cooling.
The assessment of polymorphism and crystallinity can be carried out using a variety of analytical techniques. Powder X-ray Diffraction (PXRD) is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can also be used to identify polymorphs by their different melting points and transition temperatures. Spectroscopic techniques like FT-IR and Raman spectroscopy can also distinguish between polymorphs, as the different intermolecular interactions in each crystal structure will lead to subtle shifts in the vibrational spectra.
While no specific polymorphs of this compound have been reported in the searched literature, the prevalence of polymorphism in related nitroanilines suggests that a systematic screening of crystallization conditions could potentially yield different crystalline forms of this compound.
Chemical Reactivity and Transformation Chemistry of 4 Allyl 2 Nitroaniline
Nitro Group Transformations
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.
Catalytic Reduction to Corresponding Amine Derivatives
The reduction of the nitro group in 4-Allyl-2-nitroaniline to a primary amine yields 4-allylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. A variety of reducing agents and catalytic systems can be employed for this purpose.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst can be crucial to avoid the simultaneous reduction of the allyl group's double bond.
Other effective reducing agents for nitro groups include metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.comsemanticscholar.org Sodium sulfide (B99878) (Na₂S) can also be used and sometimes offers selectivity in the presence of other reducible functional groups. commonorganicchemistry.com A study on the reduction of a similar compound, (1R,2R)-N¹-(2-nitrophenyl)cyclohexane-1,2-diamine, successfully employed tin(II) chloride in ethanol (B145695) to yield the corresponding benzene-1,2-diamine, whereas catalytic hydrogenation with palladium on charcoal led to a complex mixture of products. mdpi.com This suggests that for this compound, a chemoselective method that preserves the allyl group is of significant importance.
| Catalyst/Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate) | May also reduce the allyl double bond. commonorganicchemistry.com |
| H₂/Raney Nickel | Hydrogen gas pressure, various solvents | Effective for nitro group reduction. commonorganicchemistry.com |
| Fe/HCl or Fe/CH₃COOH | Acidic medium | A classic and often chemoselective method. semanticscholar.org |
| Zn/HCl or Zn/CH₃COOH | Acidic medium | Another common metal-acid reducing system. commonorganicchemistry.com |
| SnCl₂/HCl | Acidic medium | Known for its mildness and selectivity. commonorganicchemistry.commdpi.com |
| Na₂S | Aqueous or alcoholic solution | Can offer selectivity for one nitro group over another in polynitro compounds. commonorganicchemistry.com |
Selective Reductions and Subsequent Functionalization of the Amino Group
The selective reduction of the nitro group in this compound without affecting the allyl group is a key synthetic challenge. Reagents like tin(II) chloride are often preferred for their chemoselectivity. commonorganicchemistry.com Iron in acidic media is also a well-established method for the selective reduction of nitro groups in the presence of other reducible functionalities. semanticscholar.org
Upon successful reduction to 4-allylbenzene-1,2-diamine, the resulting vicinal diamine is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, condensation reactions with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. The synthesis of quinoxalines from the reaction of α-nitro epoxides with 1,2-phenylenediamines has been reported, highlighting a potential reaction pathway for the functionalization of 4-allylbenzene-1,2-diamine. researchgate.net
Allyl Group Reactivity
The allyl group, with its reactive carbon-carbon double bond, is susceptible to a variety of transformations, including additions, oxidations, and cleavage reactions.
Olefinic Transformations: Epoxidation, Dihydroxylation, and Cycloaddition Reactions
Epoxidation is the conversion of the alkene in the allyl group to an epoxide (oxirane). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorientjchem.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. masterorganicchemistry.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring can influence the electron density of the allyl group and thus its reactivity towards epoxidation.
Dihydroxylation involves the addition of two hydroxyl groups across the double bond of the allyl group to form a vicinal diol. This transformation can be achieved with reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org These reactions typically proceed with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.org
Cycloaddition reactions involve the participation of the allyl group's π-electrons in the formation of a cyclic product. libretexts.orgwikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (the alkene). libretexts.org While the allyl group itself is not a diene, it can act as a dienophile. Furthermore, [4+3] cycloaddition reactions between a 1,3-diene and an allyl cation can be used to form seven-membered rings. organicreactions.orgwikipedia.org The electronic nature of the substituents on the aromatic ring of this compound would play a significant role in its reactivity in such cycloaddition reactions.
| Transformation | Typical Reagents | Product |
|---|---|---|
| Epoxidation | m-CPBA, other peroxy acids | Epoxide (Oxirane) |
| Syn-Dihydroxylation | OsO₄ (catalytic), NMO (co-oxidant); cold, alkaline KMnO₄ | Vicinal diol |
| Cycloaddition (as dienophile) | Conjugated diene (e.g., butadiene) | Cyclohexene derivative |
Cleavage Reactions: Ozonolysis and Other Oxidative Cleavage Methods
The double bond of the allyl group can be cleaved through oxidative reactions, leading to the formation of carbonyl compounds.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org The reaction proceeds by the addition of ozone (O₃) to the alkene to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. organic-chemistry.org The work-up conditions determine the final products. A reductive work-up, using reagents like dimethyl sulfide (DMS) or zinc and water, will yield aldehydes and/or ketones. masterorganicchemistry.comyoutube.com For the terminal allyl group in this compound, ozonolysis with a reductive work-up would be expected to produce formaldehyde (B43269) and (2-amino-3-nitrophenyl)acetaldehyde. An oxidative work-up, typically with hydrogen peroxide (H₂O₂), would oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com
Other oxidative cleavage methods include the use of hot, acidic, or neutral potassium permanganate (KMnO₄). chemistrysteps.comyoutube.com Under these vigorous conditions, the double bond is cleaved, and any resulting terminal CH₂ group is oxidized to carbon dioxide, while a CHR group is oxidized to a carboxylic acid. youtube.com Therefore, treatment of this compound with hot KMnO₄ would be expected to yield 2-amino-3-nitrobenzoic acid and carbon dioxide.
Radical Reactions and Polymerization Potential of the Allyl Moiety
The allyl group can participate in free-radical addition reactions . wikipedia.org In the presence of a radical initiator, a radical species can add to the double bond. The regioselectivity of this addition often follows an anti-Markovnikov pattern, where the radical adds to the terminal carbon of the allyl group to form a more stable secondary radical on the benzylic position. wikipedia.org
The presence of the allyl group also imparts polymerization potential to this compound. Allyl-terminated polymers are a unique class of materials that can be synthesized through various polymerization techniques, including ring-opening polymerization (ROP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). nih.gov The double bond of the allyl group can participate in chain-growth polymerization, potentially leading to the formation of polymers with pendant 2-nitroanilino moieties. The electronic properties of the nitro and amino groups would likely influence the polymerization behavior of this monomer.
Aromatic Ring Functionalization and Derivatization
The substituted aniline (B41778) ring in this compound is the primary site for various functionalization reactions. The directing effects of the amino and nitro groups play a crucial role in determining the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Reactions of the Substituted Aniline Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic compounds. makingmolecules.com In the case of this compound, the outcome of EAS reactions is governed by the competing directing effects of the strongly activating amino (-NH₂) group and the strongly deactivating nitro (-NO₂) group.
The amino group is a powerful ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic attack. byjus.com Conversely, the nitro group is a meta-director and deactivates the entire ring. makingmolecules.com In this compound, the positions ortho to the amino group (C3 and C5) and the position para to it (C6, which is already substituted with the allyl group) are activated. The nitro group at C2 directs incoming electrophiles to the meta positions (C4 and C6), which are already substituted.
Given the potent activating nature of the amino group, it generally dominates the directing effects. byjus.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group, namely C3 and C5.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. total-synthesis.com
Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, although these reactions can be complicated by the presence of the amino group which can react with the Lewis acid catalyst. total-synthesis.com
Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Bromination | Br₂/FeBr₃ | 3-Bromo-4-allyl-2-nitroaniline and/or 5-Bromo-4-allyl-2-nitroaniline |
| Nitration | HNO₃/H₂SO₄ | 3,4-Diallyl-2,6-dinitroaniline and/or 5-Allyl-2,3-dinitroaniline |
| Sulfonation | Fuming H₂SO₄ | 5-Allyl-2-amino-3-nitrobenzenesulfonic acid |
Nucleophilic Aromatic Substitution on Activated Analogs
Nucleophilic aromatic substitution (SNA) is generally difficult for simple aryl halides but becomes feasible when the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to a leaving group. libretexts.orglibretexts.org While this compound itself does not possess a suitable leaving group for a typical SNA reaction, its derivatives can be engineered to undergo such transformations.
For an SNA reaction to occur, an analog of this compound would need to have a good leaving group (e.g., a halogen) positioned ortho or para to the nitro group. For instance, in a hypothetical compound like 1-chloro-4-allyl-2-nitrobenzene, the chlorine atom would be activated towards nucleophilic attack due to the ortho nitro group. The presence of the amino group in this compound itself would complicate direct SNA reactions at other positions on the ring. However, the synthesis of related compounds, such as 4,5-dialkoxy-2-nitroanilines, has been achieved through nucleophilic aromatic substitution, demonstrating the utility of this reaction class in building substituted nitroaniline frameworks. uj.edu.pl
The mechanism of SNA typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is influenced by the nature of the leaving group and the strength of the nucleophile.
Cross-Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be employed to extend the conjugated system of this compound, leading to materials with interesting electronic and optical properties. For this to occur, this compound would first need to be functionalized with a group suitable for cross-coupling, such as a halogen or a boronic acid derivative.
For example, if a bromo derivative of this compound were synthesized (e.g., 5-bromo-4-allyl-2-nitroaniline via electrophilic bromination), it could then participate in various cross-coupling reactions:
Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. acs.org
The allyl group itself can also participate in cross-coupling reactions, known as allyl-allyl cross-coupling, to form 1,5-dienes. rsc.orgnih.gov This reaction provides a direct method for constructing more complex molecular architectures.
Regioselective Functionalization Studies
Achieving regioselectivity in the functionalization of a multi-substituted molecule like this compound is a significant synthetic challenge. Strategic use of protecting groups and directing groups is essential to control the outcome of chemical transformations.
Strategic Protection-Deprotection Approaches for Selective Modification
To selectively modify one functional group in the presence of others, a protection-deprotection strategy is often employed.
Protection of the Amino Group: The highly reactive amino group can be temporarily protected to prevent it from interfering with reactions at other sites. Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc). Once the desired transformation is complete, the protecting group can be removed under specific conditions.
Modification of the Allyl Group: The allyl group can be isomerized to a propenyl group, which can then be cleaved oxidatively. Alternatively, the double bond of the allyl group can be protected, for example, by dihydroxylation followed by protection of the resulting diol.
Deprotection of Allyl Ethers: In related systems, mild methods for the deprotection of allyl ethers using palladium catalysts have been developed. organic-chemistry.orgresearchgate.net These strategies could potentially be adapted for modifications involving the allyl group of this compound. For instance, palladium-catalyzed deprotection of allyl ethers can be achieved under basic conditions. organic-chemistry.orgresearchgate.net
Directing Group Strategies for Controlled Chemical Transformations
Directing groups are functional groups that are temporarily installed on a molecule to direct a reaction to a specific position. snnu.edu.cnrsc.org This strategy is particularly useful for C-H functionalization reactions, which allow for the direct conversion of C-H bonds into new functional groups.
In the context of this compound, a directing group could be attached to the amino group to control the regioselectivity of C-H activation on the aromatic ring. For example, a picolinamide (B142947) or a pyrimidine (B1678525) group could direct ortho-C-H functionalization. The choice of the directing group and the transition metal catalyst is crucial for achieving the desired selectivity. researchgate.netnih.gov
Theoretical and Computational Investigations of 4 Allyl 2 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the geometric and electronic properties of molecules. For 4-Allyl-2-nitroaniline, these calculations elucidate its stable conformations, electronic structure, and charge distribution, which are key to understanding its chemical behavior.
Geometry Optimization and Conformational Analysis (DFT)
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netinpressco.com This process calculates the potential energy surface of the molecule to find the lowest energy conformation.
Illustrative Optimized Geometrical Parameters for a Nitroaniline Derivative
| Parameter | Bond Type | Calculated Bond Length (Å) | Calculated Bond Angle (°) |
|---|---|---|---|
| C1-C2 | Aromatic C-C | 1.412 | |
| C1-N1 (Amino) | Aromatic C-N | 1.369 | |
| C2-N2 (Nitro) | Aromatic C-N | 1.450 | |
| N2-O1 | N-O | 1.230 | |
| C1-C2-N2 | - | 121.5 | |
| O1-N2-O2 | - | 124.0 |
Note: Data is representative of typical bond lengths and angles for substituted nitroanilines calculated using DFT methods and is for illustrative purposes. core.ac.uk
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net
For this compound, the electronic structure is characterized by the interplay between the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group. rsc.org DFT calculations show that the HOMO is typically localized over the benzene (B151609) ring and the electron-donating amino group, while the LUMO is concentrated on the electron-withdrawing nitro group and the aromatic ring. thaiscience.infonih.gov This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. ulisboa.pt The presence of the allyl group may also contribute to the electronic structure, although the primary influence comes from the strong donor-acceptor pair. The calculated HOMO-LUMO gap provides insight into the molecule's electronic absorption properties and its potential as a material for optical applications. acs.org
Calculated Frontier Orbital Energies for Substituted Nitroanilines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Nitroaniline (B44862) | -6.58 | -2.15 | 4.43 |
| 4-Nitroaniline (B120555) | -6.89 | -2.54 | 4.35 |
| 4-Methoxy-2-nitroaniline (B140478) | -6.12 | -2.01 | 4.11 |
Note: These values are illustrative, based on DFT calculations for related compounds, to show the typical range of frontier orbital energies. nih.gov
Charge Distribution Analysis: Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from computational chemistry calculations. nih.govwikipedia.org This analysis for this compound would reveal the quantitative charge distribution. It is expected that the oxygen atoms of the nitro group would carry significant negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative groups would be more positive. researchgate.net
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. thaiscience.info The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). tci-thaijo.org For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the regions of positive potential would be found around the amino group's hydrogen atoms, indicating sites for nucleophilic attack. thaiscience.info The MEP is a valuable tool for predicting intermolecular interactions and chemical reactivity.
Spectroscopic Property Prediction
Computational methods are highly effective in predicting and interpreting various types of molecular spectra. By simulating spectroscopic properties, researchers can validate experimental data and gain a deeper understanding of the molecule's vibrational and electronic characteristics.
Computational Vibrational Spectroscopy (IR, Raman) for Band Assignment and Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of its chemical bonds. nih.gov DFT calculations are widely used to compute the vibrational frequencies and intensities of a molecule in its ground state. scirp.org The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. researchgate.netscirp.org
For this compound, a theoretical vibrational analysis would help in assigning the specific absorption bands in the experimental IR and Raman spectra to particular molecular motions. core.ac.uk Key vibrational modes would include:
N-H stretching of the amino group, typically appearing as strong bands in the 3300-3500 cm⁻¹ region. researchgate.net
Asymmetric and symmetric NO₂ stretching of the nitro group, which are characteristically strong IR bands found around 1560-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively. researchgate.net
C-H stretching vibrations of the aromatic ring and the allyl group.
C=C stretching of the allyl group and the aromatic ring.
C-N stretching vibrations.
By comparing the computed spectrum with the experimental one, each band can be confidently assigned, confirming the molecular structure. slideshare.net
Illustrative Vibrational Frequencies for a Nitroaniline Moiety
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | 3510 | Medium | Low |
| N-H Symmetric Stretch | 3405 | Medium | Low |
| NO₂ Asymmetric Stretch | 1540 | Very Strong | Medium |
| NO₂ Symmetric Stretch | 1355 | Very Strong | Strong |
| Aromatic C-C Stretch | 1600 | Strong | Strong |
| C-N (Amino) Stretch | 1290 | Strong | Medium |
Note: Frequencies are representative values for substituted nitroanilines and serve as a guide for spectral interpretation. researchgate.netresearchgate.net
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation in solution. uobasrah.edu.iq Theoretical calculations of NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. acs.orgmdpi.com The GIAO method calculates the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS). core.ac.uk
Predicting the ¹H and ¹³C NMR spectra of this compound would involve first optimizing the molecule's geometry and then performing GIAO calculations. nih.gov The predicted chemical shifts can then be compared with experimental data to confirm structural assignments. wisc.edu Key features expected in the ¹H NMR spectrum would include distinct signals for the aromatic protons, which are influenced by the electronic effects of the amino and nitro groups, as well as signals for the protons of the allyl group. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the aromatic carbons, with those bonded to the nitro and amino groups being significantly affected, and distinct signals for the carbons of the allyl substituent. mdpi.comresearchgate.net The accuracy of these predictions provides strong validation for the computed molecular structure. rsc.org
UV-Vis Spectra Simulation and Analysis of Electronic Transitions
The electronic absorption spectrum of molecules like this compound is governed by transitions of electrons between molecular orbitals. For nitroaniline derivatives, these spectra are typically characterized by intense absorption bands resulting from intramolecular charge transfer (ICT). chemrxiv.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating UV-Vis spectra and elucidating the nature of these electronic transitions. qu.edu.qamdpi.com
For substituted nitroanilines, the primary absorption band in the UV-visible region is attributed to a π→π* transition. chemrxiv.org This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the phenyl ring, while the LUMO is predominantly localized on the electron-withdrawing nitro group. This results in a significant charge transfer from the amino- and ring-based orbitals to the nitro group upon photoexcitation. chemrxiv.orgresearchgate.net
Simulations using TD-DFT can predict the maximum absorption wavelength (λmax) and the oscillator strength (ƒ) of these transitions. The presence of the allyl group at the 4-position and the nitro group at the 2-position influences the energy levels of the frontier molecular orbitals, thereby affecting the absorption spectrum. Computational studies on similar molecules, like p-nitroaniline, have shown that the main transition possesses a clear charge-transfer character from the donor (-NH2) to the acceptor (-NO2) group. researchgate.net The simulated spectrum for this compound would likely exhibit a primary absorption band whose precise location is modulated by the electronic and steric effects of the substituents.
Table 1: Simulated Electronic Transition Data for a Prototypical Nitroaniline
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major Contribution | Character |
|---|---|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.15 | HOMO → LUMO | π→π* Intramolecular Charge Transfer (ICT) |
| S₀ → S₂ | 4.21 | 294 | 0.08 | HOMO-1 → LUMO | Local Excitation (LE) on phenyl ring |
| S₀ → S₃ | 4.98 | 249 | 0.22 | HOMO → LUMO+1 | π→π* ICT |
Note: This table contains representative data based on typical TD-DFT calculations for nitroaniline derivatives to illustrate the expected results for this compound.
Reactivity and Mechanism Studies
Computational chemistry provides powerful tools to explore the reactivity of this compound and the detailed mechanisms of its reactions.
By mapping the potential energy surface (PES) for a given reaction, computational methods can identify the most favorable reaction pathway. youtube.com This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. ucsb.edu A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. youtube.comucsb.edu
For this compound, reactions could include electrophilic aromatic substitution on the benzene ring, nucleophilic addition to the allyl group, or reduction of the nitro group. DFT calculations can be employed to model these processes. For instance, in an electrophilic substitution reaction, the calculation would model the approach of an electrophile to different positions on the aromatic ring. By calculating the energies of the intermediate sigma complexes and the corresponding transition states, the preferred reaction pathway can be determined. nih.gov
The activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state, is a key parameter that determines the reaction rate. youtube.com A lower activation energy implies a faster reaction. Verifying a calculated TS structure involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
Table 2: Hypothetical Energy Profile for Electrophilic Bromination of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + Br₂) | 0.0 | Starting materials |
| Transition State 1 (Ortho-attack) | +18.5 | Energy barrier for attack at the position ortho to the amino group |
| Intermediate 1 (Ortho σ-complex) | +5.2 | Wheland intermediate for ortho attack |
| Transition State 2 (Para-attack) | +22.1 | Energy barrier for attack at the position para to the amino group |
| Intermediate 2 (Para σ-complex) | +8.7 | Wheland intermediate for para attack |
| Products (Bromo-4-allyl-2-nitroaniline + HBr) | -10.3 | Final products via ortho pathway |
Note: Data are illustrative, representing typical energy profiles from DFT calculations for electrophilic aromatic substitution.
Regioselectivity refers to the preference of a reaction to occur at one position of a molecule over another. In this compound, the amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The allyl group is weakly activating. Computational models can predict the outcome of reactions like electrophilic aromatic substitution by calculating the activation energies for attack at all possible sites. nih.gov The site with the lowest activation energy will be the major product. Methods like the RegioSQM can predict regioselectivity by identifying the aromatic carbon with the highest proton affinity. nih.govrsc.org
Stereoselectivity concerns the preferential formation of one stereoisomer over others. For reactions involving the allyl group of this compound, such as addition reactions, stereoselectivity could be a factor. Computational modeling can predict stereochemical outcomes by comparing the energies of the transition states leading to different stereoisomeric products. The pathway with the lower energy transition state will be favored, leading to the major stereoisomer.
Solvents can significantly influence reaction rates and mechanisms. rsc.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. chemrxiv.orgnih.gov
For reactions involving polar or charged species, polar solvents can stabilize intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. rsc.org For a molecule like this compound, which has a significant dipole moment due to the nitro and amino groups, solvent effects are expected to be important. For instance, in a nucleophilic substitution reaction, a polar solvent could stabilize a charge-separated transition state, altering the reaction's energy profile compared to the gas phase. rsc.org Computational studies can quantify these effects by calculating reaction pathways in different simulated solvent environments. researchgate.netmdpi.com
Advanced Computational Methodologies
While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent). The simulation would show the conformational flexibility of the allyl group, the rotation around single bonds, and the formation and breaking of hydrogen bonds between the amino group and solvent molecules. acs.orgucl.ac.uk This information is crucial for understanding how the molecule behaves in a realistic solution environment, which can influence its reactivity and spectroscopic properties. The simulation results can provide insights into key interactions within active sites, such as hydrogen-bonding patterns. acs.org
Table 3: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value/Description | Purpose |
|---|---|---|
| Force Field | AMBER, OPLS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Explicit water model to simulate aqueous solution. |
| System Size | ~5000 atoms (1 solute + ~1600 water molecules) | Represents a solvated system. |
| Ensemble | NPT (Isothermal-isobaric) | Simulates constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | Duration to observe dynamic events. |
| Time Step | 2.0 fs | Integration step for solving equations of motion. |
Note: These are representative parameters for setting up a standard MD simulation.
Monte Carlo (MC) Simulations for Adsorption and Interaction Studies
The core of the MC simulation for adsorption, often the Metropolis Monte Carlo method, involves generating random trial moves (translation, rotation, insertion, deletion) for the adsorbate molecule (e.g., this compound) on a substrate. chemmethod.com The acceptance of these moves is based on the change in the system's energy, allowing the simulation to explore the configurational space and identify low-energy, stable adsorption sites. chemmethod.com
Key parameters derived from these simulations can predict the effectiveness of a material for removing pollutants from wastewater or for other separation processes. deswater.comchemrxiv.org For instance, simulations can calculate adsorption isotherms, which relate the amount of adsorbed substance to its concentration at a constant temperature, and isosteric heats of adsorption, which indicate the strength of the interaction. chemmethod.com
Table 1: Information Obtainable from Monte Carlo Adsorption Simulations
| Parameter | Description | Significance |
|---|---|---|
| Adsorption Energy (Eads) | The energy released when a molecule adsorbs onto a surface. | Indicates the strength and stability of the interaction between the molecule and the adsorbent. |
| Binding Sites | The specific locations on the adsorbent surface where the molecule preferentially binds. | Helps in understanding the mechanism of adsorption and designing more effective adsorbent materials. |
| Adsorption Isotherms | A plot of the amount of adsorbate on the adsorbent versus the pressure or concentration at constant temperature. | Provides data on the maximum adsorption capacity of the adsorbent material. deswater.com |
| Isosteric Heat of Adsorption | The heat of adsorption at a constant amount of surface coverage. | Characterizes the energetic heterogeneity of the adsorbent surface. chemmethod.com |
| Sorption Selectivity | The preferential adsorption of one component over another from a mixture. | Crucial for applications in separation and purification processes. chemrxiv.org |
These computational approaches are instrumental in screening potential adsorbent materials and understanding the fundamental molecular interactions, such as π-π interactions and hydrogen bonding, that govern the adsorption process of aromatic amines and nitro compounds. chemmethod.com
Non-Linear Optical (NLO) Property Calculations: Polarizability and Hyperpolarizability
Non-linear optical (NLO) materials are essential for modern photonic and optoelectronic technologies, including frequency conversion and optical switching. sphinxsai.comjhuapl.edu Organic molecules with specific electronic structures, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. nih.gov this compound possesses an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a benzene ring, making it a candidate for NLO applications.
Computational methods, especially those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. physchemres.org The key parameters calculated are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and non-linear response of the molecule's electron cloud to an external electric field, respectively. physchemres.orgresearchgate.net A large hyperpolarizability value is a primary indicator of a strong NLO response. researchgate.net
While specific calculated values for this compound are not available in the search results, extensive theoretical work has been done on the closely related and structurally similar molecule, p-nitroaniline (para-nitroaniline), which is often used as a benchmark compound in NLO studies. researchgate.netjchps.com The computational findings for p-nitroaniline provide a strong indication of the NLO potential of similar nitroaniline derivatives.
Theoretical calculations show that molecules like p-nitroaniline possess a significant dipole moment, polarizability, and first hyperpolarizability, which are prerequisites for NLO activity. researchgate.netrug.nl The large hyperpolarizability in these molecules arises from intramolecular charge transfer from the donor group to the acceptor group through the conjugated system. jchps.com
Table 2: Calculated NLO Properties of the Benchmark Molecule p-Nitroaniline (p-NA)
| Property | Symbol | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|---|
| Dipole Moment | µ | ~7.95 D | DFT | rug.nl |
| Polarizability | ⟨α⟩ | - | - | researchgate.net |
| First Hyperpolarizability | β | ~25.8 x 10-30 esu | DFT | rug.nl |
| First Hyperpolarizability | β | 9.4 x 10-30 esu | - | researchgate.net |
Note: Calculated values can vary significantly depending on the computational method, basis set, and consideration of solvent effects. The values presented are illustrative examples from the literature.
The higher the values of dipole moment, polarizability, and particularly the first hyperpolarizability, the better the NLO properties of the material. researchgate.net These theoretical calculations are crucial for the rational design of new organic molecules with enhanced NLO capabilities for advanced technological applications. nih.govphyschemres.org
Advanced Applications and Potential Research Avenues of 4 Allyl 2 Nitroaniline
Applications in Advanced Organic Synthesis as a Building Block
The unique combination of reactive sites in 4-allyl-2-nitroaniline makes it a powerful precursor for the synthesis of diverse and complex organic molecules. Its utility spans the creation of intricate heterocyclic systems and the development of tools for stereocontrolled reactions.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry due to their prevalence in bioactive natural products and functional materials. nih.gov this compound serves as an excellent starting material for constructing such frameworks. The amino and nitro groups can be readily transformed into various functionalities that can participate in cyclization reactions, while the allyl group offers a handle for ring-closing metathesis, radical cyclizations, or transition-metal-catalyzed annulations.
For instance, the vicinal arrangement of the amino and nitro groups allows for the synthesis of benzimidazole (B57391) derivatives through reductive cyclization. The allyl group can be further functionalized either before or after the initial cyclization to introduce additional complexity or to serve as an anchor point for building larger macrocyclic structures. The synthesis of macrocycles is of particular interest for applications in host-guest chemistry and the development of complex molecular architectures. researchgate.netbroadinstitute.org
Table 1: Potential Heterocyclic and Macrocyclic Scaffolds from this compound
| Scaffold Type | Key Reaction | Involved Functional Groups | Potential Application |
|---|---|---|---|
| Benzimidazoles | Reductive Cyclization | Amino, Nitro | Pharmaceuticals, Organic Electronics |
| Quinolines | Skraup Synthesis or similar | Amino, Allyl | Antimalarials, Catalysts |
| Indoles | Fischer Indole Synthesis | Amino | Dyes, Agrochemicals |
The strategic manipulation of the functional groups in this compound allows for a divergent synthetic approach, enabling the creation of a library of complex molecules from a single, readily accessible precursor. researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Asymmetric catalysis is a critical technology for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov Chiral auxiliaries are stereogenic units that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. scielo.org.mxresearchgate.netwikipedia.orgsemanticscholar.org While this compound is not inherently chiral, it can be derivatized to serve as a precursor to chiral auxiliaries. For example, the amino group can be acylated with a chiral carboxylic acid, or the allyl group can undergo asymmetric dihydroxylation to introduce stereocenters.
More significantly, this compound is a potential precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The aromatic backbone and the available functionalization points (the amino group and the allyl double bond) allow for the introduction of chirality and the creation of bidentate or tridentate ligands. These ligands can then coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of transformations. nih.govgoogle.comresearchgate.net
Table 2: Potential Chiral Ligand Architectures from this compound
| Ligand Class | Synthetic Strategy | Potential Metal Complex | Target Asymmetric Reaction |
|---|---|---|---|
| Chiral Phosphine (B1218219) Ligands | Functionalization of the amino group with a chiral phosphine moiety | Palladium, Rhodium, Ruthenium | Asymmetric Hydrogenation, Cross-Coupling |
| Chiral Oxazoline (B21484) Ligands | Reaction of the amino group to form an oxazoline ring system | Copper, Zinc | Lewis Acid Catalysis, Diels-Alder |
The modular nature of synthesizing ligands from precursors like this compound allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.
Materials Science Applications
The electronic and structural features of this compound make it an attractive candidate for the development of advanced organic materials with applications in optics, electronics, and polymer science.
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and frequency conversion. tcichemicals.com A common molecular design for NLO chromophores involves a π-conjugated system substituted with electron-donating and electron-withdrawing groups. This compound fits this profile, with the amino group acting as a donor and the nitro group as a strong acceptor, creating a push-pull system that can lead to a large second-order hyperpolarizability (β).
While direct experimental data on the NLO properties of this compound is not widely available, studies on similar molecules like 4-nitroaniline (B120555) and its derivatives show significant NLO activity. jchps.comresearchgate.net The presence of the allyl group in this compound offers an additional advantage: it can be used for covalent incorporation of the NLO chromophore into a polymer matrix, which can enhance the material's processability and temporal stability of the chromophore alignment.
Table 3: Comparison of NLO-Relevant Properties of Substituted Anilines
| Compound | Electron Donor Group | Electron Acceptor Group | Reported NLO Activity | Potential Advantage of Allyl Group |
|---|---|---|---|---|
| 4-Nitroaniline | -NH₂ | -NO₂ | Significant SHG efficiency jchps.com | N/A |
| 4-Methoxy-2-nitroaniline (B140478) | -OCH₃, -NH₂ | -NO₂ | Second Harmonic Generation observed researchgate.net | N/A |
| This compound | -NH₂ | -NO₂ | Predicted to be high | Polymerizable, improved alignment stability |
Future research could focus on the synthesis and characterization of materials containing this compound to experimentally determine their NLO properties and assess their potential for device applications. nih.gov
The allyl group of this compound is a polymerizable moiety, allowing it to act as a monomer in the synthesis of specialty polymers. The resulting polymers would feature the 2-nitroaniline (B44862) functionality as a repeating side group. These side groups can impart unique properties to the polymer, such as high refractive index, NLO activity, or the ability to be chemically modified post-polymerization.
The polymerization can be initiated through various methods, including free-radical polymerization or transition-metal-catalyzed processes. The properties of the resulting polymer can be tuned by copolymerizing this compound with other monomers. For example, copolymerization with a flexible monomer could lead to elastomers with interesting optical properties, while copolymerization with a rigid monomer could produce high-performance plastics. The synthesis of copolymers of aniline (B41778) and 3-nitroaniline (B104315) has been reported, indicating the feasibility of incorporating nitroaniline moieties into polymer backbones to modify their physicochemical properties. researchgate.net
Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on the tailored electronic properties of organic materials. researchgate.netsemanticscholar.org While this compound itself has not been extensively studied in this context, its electronic structure suggests potential applications. The presence of the electron-withdrawing nitro group and the electron-donating amino group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.
These properties are critical for charge injection and transport in organic electronic devices. By incorporating this compound into polymers or as a component in small-molecule-based devices, it may be possible to tune the electronic characteristics of the active layer. For instance, it could be used as a dopant in a host material to modify charge transport properties or as a building block for a material in a charge-transfer layer. Further research, including computational modeling and experimental characterization of its electronic properties, is needed to fully explore the potential of this compound in organic electronics.
Role in Catalysis
The unique chemical structure of this compound, featuring a nitro group, an amino group, and an allyl substituent on an aromatic ring, presents intriguing possibilities for its application in the field of catalysis. While direct studies on this compound as a catalytic agent are not extensively documented, its functional groups suggest potential roles as a precursor to ligands for transition metal catalysis and as a substrate in nanocatalytic transformations.
Precursor for Ligands in Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity. The performance of a transition metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. These ligands can modulate the metal's electronic and steric properties, thereby fine-tuning its reactivity and selectivity.
The this compound molecule possesses both a primary amine (-NH2) and an allyl group (-CH2-CH=CH2), which can be chemically modified to create sophisticated ligands. The amino group can serve as a coordination site or as a reactive handle for further functionalization. For instance, it can be derivatized to form Schiff bases, amides, or phosphine-containing moieties, which are common ligand classes in transition metal catalysis.
The allyl group also offers a versatile platform for ligand synthesis. It can participate in various organic reactions, such as hydroformylation, Heck coupling, or Tsuji-Trost allylation, to introduce additional coordinating atoms or to be incorporated into a larger ligand framework. mdpi.com The presence of both the amino and allyl groups allows for the potential synthesis of bidentate or polydentate ligands, which can form stable chelate complexes with transition metals, often leading to enhanced catalytic activity and stability.
Studies in Nanocatalytic Systems for Chemical Transformations
Nanocatalysis, the use of nanomaterials as catalysts, has emerged as a rapidly growing field due to the unique properties of materials at the nanoscale. Nanocatalysts often exhibit higher activity and selectivity compared to their bulk counterparts owing to their large surface-area-to-volume ratio and quantum size effects.
While specific studies on the nanocatalytic transformation of this compound are limited, extensive research has been conducted on the reduction of a closely related compound, 4-nitroaniline (4-NA). nih.gov The chemical reduction of 4-NA is a thermodynamically favorable process; however, it requires a catalyst to overcome the large kinetic barrier. nih.gov Nanocatalytic systems, particularly those based on noble metal nanoparticles such as gold (Au) and silver (Ag), have proven to be highly effective in facilitating this transformation. nih.gov
The catalytic reduction of 4-nitroaniline to 4-phenylenediamine (4-PDA) is a model reaction frequently used to evaluate the catalytic performance of new nanomaterials. nih.gov This conversion is industrially significant as 4-PDA is a valuable precursor in the synthesis of polymers, dyes, and pharmaceuticals. nih.gov The mechanism of this reaction on the surface of nanocatalysts is believed to involve the adsorption of both the nitro compound and the reducing agent (commonly sodium borohydride, NaBH4) onto the nanoparticle surface, followed by electron transfer and subsequent hydrogenation of the nitro group. nih.gov
Corrosion Inhibition Research (for related structures)
Corrosion, the deterioration of a material due to its reaction with its environment, is a significant industrial and economic challenge. The use of organic molecules as corrosion inhibitors is a common and effective method to protect metallic materials from corrosion, particularly in acidic media. While there is no specific research focused solely on this compound as a corrosion inhibitor, studies on related nitroaniline derivatives provide valuable insights into the potential mechanisms by which such compounds can protect metal surfaces. researchgate.netiaea.org
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which organic corrosion inhibitors function is through their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) or chemical (covalent) interactions, or a combination of both.
The adsorption of nitroaniline derivatives on a metal surface is influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal, and the composition of the corrosive medium. The nitroaniline molecule contains several potential sites for interaction with the metal surface:
Nitrogen and Oxygen Atoms: The nitrogen atom of the amino group and the oxygen atoms of the nitro group possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption).
Aromatic Ring: The π-electrons of the benzene (B151609) ring can also interact with the metal surface.
Protonated Amine Group: In acidic solutions, the amino group can be protonated, leading to a positively charged species that can be electrostatically attracted to a negatively charged metal surface (physisorption).
The mode of adsorption, whether physisorption or chemisorption, can often be inferred from thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads). Generally, ΔG°ads values up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. mdpi.com Intermediate values suggest a mixed-mode adsorption.
Studies on nitroaniline isomers have shown that they can act as effective corrosion inhibitors for metals like zinc in acidic media. researchgate.net The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. researchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net
Experimental and Theoretical Correlation in Corrosion Inhibition Studies
A comprehensive understanding of corrosion inhibition mechanisms is often achieved by combining experimental techniques with theoretical calculations. This dual approach allows for the correlation of the macroscopic inhibition performance with the molecular properties of the inhibitor.
Experimental Techniques:
Weight Loss Measurements: This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.
Electrochemical Methods: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed information about the kinetics of the corrosion process and the mechanism of inhibition (e.g., whether the inhibitor affects the anodic, cathodic, or both reactions). rsc.org
Surface Analysis: Techniques like scanning electron microscopy (SEM) can be used to visualize the morphology of the metal surface in the presence and absence of the inhibitor, providing direct evidence of the formation of a protective film. iaea.org
Theoretical Approaches:
Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to calculate various molecular parameters of the inhibitor, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment. rsc.org These parameters can be correlated with the inhibition efficiency. A higher EHOMO value generally indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a greater ability to accept electrons from the metal.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the adsorption of the inhibitor molecules on the metal surface, providing insights into the orientation and interaction energy of the adsorbed layer. rsc.org
For instance, in studies of related aniline derivatives, a good correlation has been found between the experimentally determined inhibition efficiencies and the quantum chemically calculated parameters. rsc.org These studies often reveal that the inhibitor molecules adsorb on the metal surface, blocking the active sites for corrosion and thereby reducing the corrosion rate. rsc.org
The following table summarizes the findings from a study on the corrosion inhibition of zinc by nitroaniline isomers in nitric acid, which can serve as a model for understanding the potential behavior of this compound.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Isotherm |
| o-nitroaniline | 40 | 90.8 | Langmuir |
| m-nitroaniline | 40 | 99.4 | Langmuir |
| p-nitroaniline | 40 | 97.9 | Langmuir |
Data sourced from a study on the corrosion of zinc in 0.15 M HNO3 at 301 K. researchgate.net
This integrated experimental and theoretical approach is crucial for the rational design of new and more effective corrosion inhibitors.
Conclusion and Future Perspectives in 4 Allyl 2 Nitroaniline Research
Summary of Key Research Findings and Contributions
Research on nitroanilines and their derivatives has established them as crucial intermediates in organic synthesis, particularly in the production of dyes, polymers, and biologically active molecules. rsc.orgwikipedia.org While dedicated research on 4-Allyl-2-nitroaniline is not extensively documented in mainstream literature, its significance can be inferred from the well-established chemistry of its constituent functional groups.
Key contributions in related areas that inform the potential of this compound include:
Synthetic Utility: The synthesis of substituted nitroanilines is a fundamental process in industrial chemistry. magritek.com The presence of the aniline (B41778) and nitro groups allows for a wide range of chemical transformations. The nitro group can be reduced to a second amine, creating diamine precursors for polymers, while the aniline can be diazotized for use in azo-dye synthesis. rsc.orgrsc.org
Allyl Group Reactivity: The allyl group provides a reactive handle for further molecular elaboration. It can undergo various reactions such as oxidation, polymerization, or transition-metal-catalyzed cross-coupling, making it a valuable moiety for creating more complex molecules.
Precursor to Heterocycles: The ortho-positioning of the amino and nitro groups is a classic structural motif for the synthesis of benzimidazoles and other heterocyclic systems, which are prevalent in medicinal chemistry.
The primary contribution of a compound like this compound lies in its potential as a trifunctional building block, enabling the synthesis of complex target molecules through sequential and selective manipulation of its distinct reactive sites.
Challenges and Limitations in Current Research
Despite the potential, significant challenges hinder the widespread investigation and application of this compound.
| Challenge | Description |
| Regioselective Synthesis | Achieving the precise 2,4-disubstitution pattern on the aniline ring can be difficult. Electrophilic nitration of 4-allylaniline may lead to a mixture of isomers, complicating purification and reducing yields. magritek.com |
| Safety and Handling | Nitroaromatic compounds are often toxic and can be energetic, requiring careful handling procedures. rsc.orgchemeurope.com Their synthesis and purification on a large scale pose environmental and safety risks. |
| Sustainable Production | Traditional nitration methods rely on harsh acidic conditions (e.g., mixed sulfuric and nitric acid), which are corrosive and generate significant waste streams. magritek.com Developing greener synthetic alternatives is a major hurdle. hopemaxchem.com |
| Limited Commercial Availability | The compound is not a common commercially available starting material, meaning researchers must typically prepare it via multi-step synthesis, which can be time-consuming and resource-intensive. researchgate.net |
These limitations collectively contribute to the sparse body of dedicated research on this specific molecule, as efforts are often directed towards more readily accessible or historically established chemical intermediates.
Promising Directions for Future Research
The future of research on this compound and related compounds is poised to address current limitations through innovation in synthesis, mechanistic analysis, materials science, and computational chemistry.
A primary focus for future work will be the development of efficient and environmentally benign synthetic methods. hopemaxchem.comresearchgate.net Promising approaches include:
Continuous Flow Synthesis: The use of continuous flow reactors can significantly improve the safety and efficiency of nitration reactions. google.com These systems offer superior heat and mass transfer, reducing the formation of byproducts and allowing for safer handling of hazardous reagents. google.com
Biocatalysis: Chemoenzymatic methods, such as using nitroreductase enzymes, offer a sustainable alternative to traditional metal-catalyzed reductions. acs.org These biocatalytic approaches can proceed with high chemoselectivity under mild conditions, avoiding the need for high-pressure hydrogen or precious-metal catalysts. acs.org
Further studies are needed to gain a more profound understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound. Investigating the kinetics and thermodynamics of the nitration of 4-allylaniline could lead to optimized conditions that favor the desired isomer. Understanding how the electronic interplay between the allyl, amino, and nitro groups influences the reactivity of each site will be crucial for designing selective multi-step synthetic sequences.
The unique trifunctional nature of this compound makes it an attractive candidate for the development of novel functional materials. wiley.commdpi.com
Polymer Science: The allyl group can be utilized for polymerization, potentially leading to the creation of specialty polymers with embedded chromophoric (from the nitroaniline moiety) or cross-linkable properties.
Organic Electronics: Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties. Research into the NLO characteristics of materials derived from this compound could open doors for applications in optoelectronics.
Sensors and Dyes: The aniline group can be modified to create chemosensors, where binding to an analyte induces a colorimetric or fluorescent response. The core structure is also a precursor for custom azo dyes with specific spectral properties.
Artificial Intelligence (AI) and Machine Learning (ML) are transforming chemical research and offer immense potential for accelerating the study of compounds like this compound. nih.govnih.gov
Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, identify optimal reaction conditions, and suggest novel synthetic routes with higher yields and fewer byproducts. scitechdaily.comazolifesciences.com
Property Prediction: AI algorithms can predict the physicochemical, electronic, and biological properties of novel molecules based on their structure. This would allow for the virtual screening of derivatives of this compound for specific applications, such as in functional materials or as pharmaceutical scaffolds, before committing to laborious synthesis. nih.gov
Process Optimization: Integrating ML into automated synthesis platforms, such as continuous flow reactors, can enable real-time optimization of reaction parameters to maximize efficiency and product purity.
Broader Impact and Significance of this compound Research in Chemical Sciences
The study of this compound and its derivatives is poised to have a substantial impact across various domains of the chemical sciences, primarily due to its potential as a versatile synthetic intermediate. The presence of three distinct and reactive functional groups—amino, nitro, and allyl—within a single molecule provides a powerful platform for the construction of complex molecular frameworks.
In synthetic organic chemistry , this compound is a valuable building block. The nitro group can be readily reduced to an amino group, yielding a substituted o-phenylenediamine, a key precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, which are prominent scaffolds in medicinal chemistry. wikipedia.org The allyl group offers a site for a variety of chemical modifications, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse functionalities.
In medicinal chemistry , derivatives of this compound could be explored for their potential biological activities. Nitroaromatic compounds are known to exhibit a range of pharmacological effects, and the aniline scaffold is a common feature in many pharmaceutical agents. wikipedia.orghopemaxchem.com The exploration of this molecule and its derivatives could lead to the discovery of new therapeutic leads.
In materials science , the allyl functionality introduces the potential for polymerization. This could enable the development of novel polymers with unique optical, electronic, or thermal properties, imparted by the highly polar nitroaniline moiety. Such materials could find applications in areas like nonlinear optics and specialty polymers.
The broader significance of research into this compound lies in its potential to expand the synthetic chemist's toolbox, providing a versatile and functionalized building block for creating novel and complex molecules with tailored properties.
Table 1: Potential Research Directions for this compound and Their Significance
| Research Direction | Description | Potential Significance |
| Synthetic Route Optimization | Development of efficient, high-yield, and scalable methods for the synthesis of this compound. | Increased availability of the compound for further research and potential commercial applications. |
| Exploration of Reactivity | Systematic investigation of the chemical reactivity of the amino, nitro, and allyl groups, both individually and in concert. | Deeper understanding of the molecule's chemical behavior, enabling the design of novel synthetic transformations. |
| Derivative Synthesis and Library Generation | Synthesis of a diverse library of derivatives by modifying the functional groups of this compound. | Creation of a collection of novel compounds for screening in various applications, including medicinal and materials science. |
| Biological Activity Screening | Evaluation of this compound and its derivatives for a range of biological activities (e.g., antimicrobial, anticancer). | Discovery of new lead compounds for drug development. hopemaxchem.com |
| Polymerization Studies | Investigation of the polymerization of the allyl group to create novel polymers and materials. | Development of new materials with unique properties for advanced applications. |
Q & A
Q. What are the recommended synthetic routes for 4-Allyl-2-nitroaniline, and how can purity be optimized?
The synthesis of nitroaniline derivatives typically involves nitration of substituted aniline precursors. For this compound, a plausible method includes:
- Protection of the amine group : Acetylation of 4-allylaniline using acetic anhydride under acidic conditions to prevent over-nitration .
- Nitration : Controlled nitration with a HNO₃/H₂SO₄ mixture at low temperatures (0–5°C) to introduce the nitro group at the ortho position relative to the amine .
- Deprotection : Hydrolysis of the acetyl group using HCl or NaOH to regenerate the free amine . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and characterization via melting point analysis (compare to literature values for nitroanilines, e.g., 4-nitroaniline melts at 146°C ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the allyl group (δ ~5–6 ppm for vinyl protons) and nitro/amine substitution patterns .
- IR Spectroscopy : Detection of N–H stretches (~3300–3500 cm⁻¹ for primary amines) and nitro group vibrations (~1520 and 1350 cm⁻¹) .
- HPLC-MS : To assess purity and molecular ion peaks (e.g., using deuterated standards for calibration, as in environmental analysis of nitroanilines ).
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as nitroanilines may cause respiratory irritation .
- First Aid : For skin contact, wash immediately with soap/water; for ingestion, do not induce vomiting and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
Contradictions often arise from impurities or varying experimental conditions. Strategies include:
- Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, temperature).
- Advanced analytics : Use differential scanning calorimetry (DSC) to study thermal stability and degradation thresholds .
- Cross-validation : Compare data with structurally similar compounds (e.g., 4-nitroaniline’s melting point ) to identify outliers.
Q. What experimental designs are suitable for studying the electronic effects of the allyl and nitro groups in this compound?
- Computational modeling : Density Functional Theory (DFT) to calculate charge distribution and resonance effects .
- Spectroscopic probes : UV-Vis spectroscopy to monitor shifts in absorption maxima under varying pH, correlating with electron-withdrawing/donating effects of substituents .
- Reactivity studies : Compare nitration/alkylation rates with analogous compounds (e.g., 2-nitroaniline derivatives ) to quantify substituent influence.
Q. How should researchers assess ecological risks of this compound when toxicity data is unavailable?
- Read-across analysis : Use data from structurally related compounds (e.g., 4-nitroaniline’s limited ecotoxicity profile ).
- Bioassays : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines.
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
